molecular formula C10H11ClFNO3 B1304228 Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate CAS No. 91920-52-4

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate

Cat. No.: B1304228
CAS No.: 91920-52-4
M. Wt: 247.65 g/mol
InChI Key: PCLVVRBCFCKYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is an organic compound with the molecular formula C10H11ClFNO3 It is a derivative of phenoxyacetic acid, characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate typically involves the following steps:

    Nitration: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The resulting 5-amino-2-chloro-4-fluoroaniline is reacted with ethyl chloroacetate in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Hydrolysis: Formation of 2-(5-amino-2-chloro-4-fluorophenoxy)acetic acid.

Scientific Research Applications

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: Potential use in the synthesis of agrochemicals such as herbicides and pesticides.

Comparison with Similar Compounds

Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives:

    Ethyl 2-(4-chloro-2-fluorophenoxy)acetate: Lacks the amino group, which may reduce its biological activity.

    Ethyl 2-(5-amino-4-chlorophenoxy)acetate: Lacks the fluoro group, potentially affecting its binding properties.

    Ethyl 2-(5-amino-2-fluorophenoxy)acetate: Lacks the chloro group, which may alter its reactivity and stability.

The unique combination of amino, chloro, and fluoro substituents in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLVVRBCFCKYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382379
Record name ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-52-4
Record name ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.